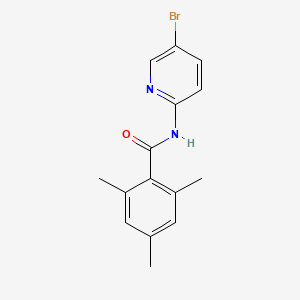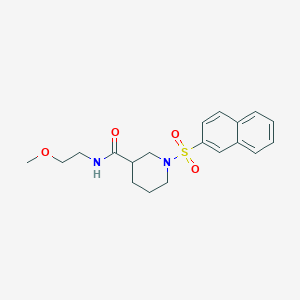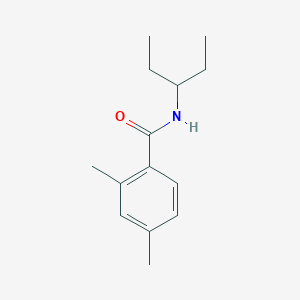![molecular formula C16H17N3O3 B5294586 3-methyl-4-nitro-5-{2-[4-(1-pyrrolidinyl)phenyl]vinyl}isoxazole](/img/structure/B5294586.png)
3-methyl-4-nitro-5-{2-[4-(1-pyrrolidinyl)phenyl]vinyl}isoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-4-nitro-5-{2-[4-(1-pyrrolidinyl)phenyl]vinyl}isoxazole is a synthetic compound that has been the focus of scientific research due to its potential applications in the field of neuroscience. This compound has been found to have significant effects on the brain and its functions, making it a promising candidate for further study and potential therapeutic use.
Mechanism of Action
The mechanism of action of 3-methyl-4-nitro-5-{2-[4-(1-pyrrolidinyl)phenyl]vinyl}isoxazole involves the modulation of the activity of several key neurotransmitters, including dopamine, acetylcholine, and glutamate. This compound has been found to enhance the release of dopamine and acetylcholine, while inhibiting the release of glutamate. These effects are believed to be responsible for its ability to modulate synaptic plasticity and improve cognitive function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-methyl-4-nitro-5-{2-[4-(1-pyrrolidinyl)phenyl]vinyl}isoxazole have been studied extensively in animal models. It has been found to improve cognitive function and memory retention, as well as enhance the activity of several key enzymes involved in neurotransmitter synthesis and metabolism. Additionally, this compound has been found to have antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 3-methyl-4-nitro-5-{2-[4-(1-pyrrolidinyl)phenyl]vinyl}isoxazole in lab experiments include its ability to modulate synaptic plasticity and improve cognitive function, as well as its antioxidant and anti-inflammatory properties. However, there are also limitations to its use, including its potential toxicity and the need for further study to determine its safety and efficacy in humans.
Future Directions
There are several future directions for the study of 3-methyl-4-nitro-5-{2-[4-(1-pyrrolidinyl)phenyl]vinyl}isoxazole, including the investigation of its potential therapeutic use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, further study is needed to determine the safety and efficacy of this compound in humans, as well as its potential for use in combination with other drugs or therapies. Finally, the development of new synthesis methods and analogues of this compound may lead to the discovery of even more potent and effective compounds for the treatment of neurological disorders.
Synthesis Methods
The synthesis of 3-methyl-4-nitro-5-{2-[4-(1-pyrrolidinyl)phenyl]vinyl}isoxazole involves several steps, including the reaction of 4-nitrobenzaldehyde with pyrrolidine to form an imine intermediate. This intermediate is then reacted with ethyl acetoacetate to form a β-ketoester, which is further reacted with hydroxylamine to form an oxime. The oxime is then cyclized to form the final product, 3-methyl-4-nitro-5-{2-[4-(1-pyrrolidinyl)phenyl]vinyl}isoxazole.
Scientific Research Applications
3-methyl-4-nitro-5-{2-[4-(1-pyrrolidinyl)phenyl]vinyl}isoxazole has been studied extensively for its potential applications in the field of neuroscience. It has been found to have significant effects on the brain and its functions, including the regulation of neurotransmitter release and the modulation of synaptic plasticity. These effects make it a promising candidate for further study and potential therapeutic use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
3-methyl-4-nitro-5-[(Z)-2-(4-pyrrolidin-1-ylphenyl)ethenyl]-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-12-16(19(20)21)15(22-17-12)9-6-13-4-7-14(8-5-13)18-10-2-3-11-18/h4-9H,2-3,10-11H2,1H3/b9-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKJTUQMZPORLOR-TWGQIWQCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1[N+](=O)[O-])C=CC2=CC=C(C=C2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=C1[N+](=O)[O-])/C=C\C2=CC=C(C=C2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-4-nitro-5-{(Z)-2-[4-(pyrrolidin-1-yl)phenyl]ethenyl}-1,2-oxazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-{[3-(2-chlorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoate](/img/structure/B5294505.png)
![1-{[1-(3-cyclohexen-1-ylmethyl)-4-piperidinyl]carbonyl}-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B5294521.png)
![2-{[(3-fluoro-4-methylphenyl)amino]carbonyl}benzoic acid](/img/structure/B5294529.png)
![2-(4-iodophenyl)-5-methyl-4-[3-(2-propyn-1-yloxy)benzylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5294543.png)


![1-acetyl-N-{4-[(benzylamino)sulfonyl]phenyl}-4-piperidinecarboxamide](/img/structure/B5294563.png)
![4-tert-butyl-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}benzamide](/img/structure/B5294579.png)

![N-ethyl-2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}-N-methylacetamide](/img/structure/B5294590.png)
![8-[3-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)propanoyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5294596.png)
![3-{[(4-bromophenyl)sulfonyl]amino}benzamide](/img/structure/B5294598.png)
![N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B5294599.png)
![N-isopropyl-3-[3-[4-(trifluoromethyl)phenyl]-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]propanamide](/img/structure/B5294604.png)